3-(3-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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Overview
Description
3-(3-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a pyran ring and a bromophenyl substituent. This compound is of interest due to its potential biological and pharmacological activities, making it a valuable target for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzaldehyde with a suitable hydrazine derivative to form the pyrazole ring, followed by cyclization with a dihydropyran derivative . The reaction conditions often include the use of catalysts such as trifluoroacetic acid and solvents like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade equipment and reagents, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization reactions can modify the pyrazole or pyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and oxidizing agents like potassium permanganate. Reaction conditions often involve the use of solvents such as ethanol or toluene and catalysts like trifluoroacetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation reactions can produce ketones or alcohols .
Scientific Research Applications
3-(3-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but studies suggest it may interact with proteins involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
3-(3-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is unique due to its fused pyrazole-pyran ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11BrN2O |
---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
3-(3-bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C12H11BrN2O/c13-9-3-1-2-8(6-9)12-10-7-16-5-4-11(10)14-15-12/h1-3,6H,4-5,7H2,(H,14,15) |
InChI Key |
CNBFWTOVWUYZHW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1NN=C2C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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